4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, or modulate kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Biochemical Pathways
Based on the reported activity of indazole derivatives, it can be inferred that the compound may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Indazole derivatives have been reported to exhibit anti-proliferative activity, particularly against cancer cell lines .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to possess anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Cellular Effects
Other indazole derivatives have been shown to have anti-inflammatory effects in different experimental models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of cyclic β-keto esters, which then undergo cyclization to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
- Indazole-3-carboxylic acid
- 1H-Indazole-5-carboxylic acid
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide
Comparison: this compound is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to other indazole derivatives. For example, the tetrahydro form may exhibit different reactivity and stability profiles, making it suitable for specific applications where other indazole derivatives may not be as effective .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNHFZBFJMHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349466 | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-13-7, 714255-28-4 | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6076-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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